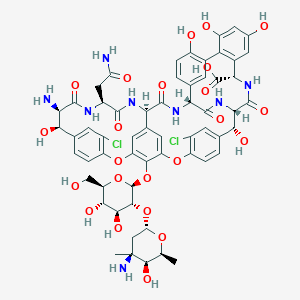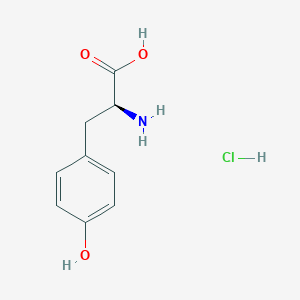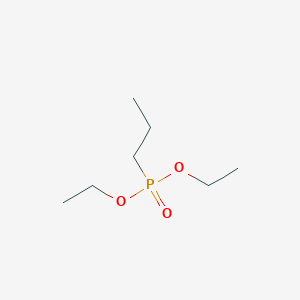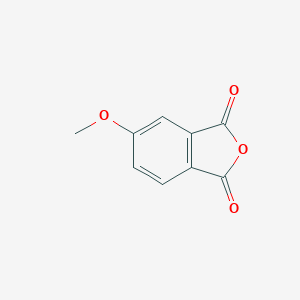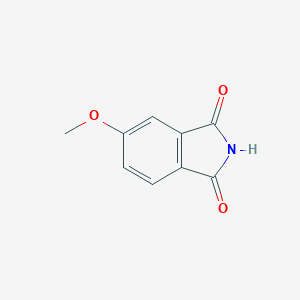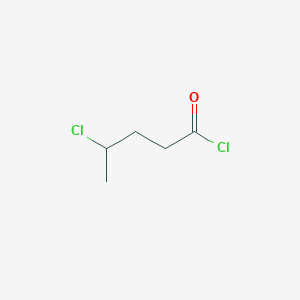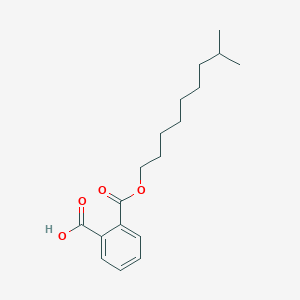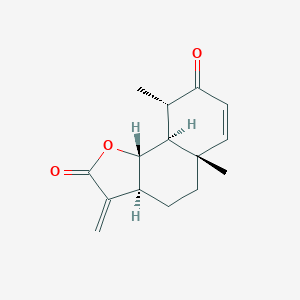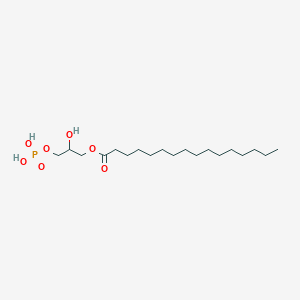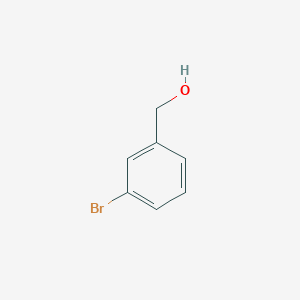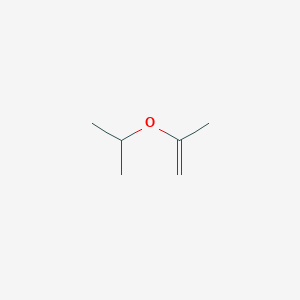
2-isopropoxypropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-isopropoxypropene is an organic compound with the molecular formula C6H12O. It is a type of ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-isopropoxypropene can be synthesized through several methods. One common method involves the reaction of isopropyl alcohol with propylene in the presence of an acid catalyst. This reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the ether bond .
Industrial Production Methods
In industrial settings, the production of isopropenyl isopropyl ether often involves the use of sulfuric acid or other strong acids as catalysts. The process includes the dehydration of isopropyl alcohol, which results in the formation of the desired ether compound .
Chemical Reactions Analysis
Types of Reactions
2-isopropoxypropene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in substitution reactions where one of the alkyl groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like hydrogen bromide (HBr) or hydrogen iodide (HI) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and alcohols.
Scientific Research Applications
2-isopropoxypropene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: It serves as a medium for certain biological reactions and processes.
Medicine: It is explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of isopropenyl isopropyl ether involves its interaction with various molecular targets and pathways. For instance, in oxidation reactions, the ether bond is cleaved, and the compound undergoes transformation into aldehydes or ketones. The presence of the double bond in the isopropenyl group makes it more reactive towards nucleophilic attack, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Isopropyl ether: Similar in structure but lacks the double bond present in isopropenyl isopropyl ether.
Diisopropyl ether: Another related compound but with two isopropyl groups attached to the oxygen atom.
Vinyl isopropyl ether: Contains a vinyl group instead of an isopropenyl group.
Uniqueness
2-isopropoxypropene is unique due to the presence of the isopropenyl group, which imparts distinct reactivity and chemical properties. This makes it more versatile in various chemical reactions compared to its similar counterparts .
Properties
CAS No. |
4188-63-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-prop-1-en-2-yloxypropane |
InChI |
InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3 |
InChI Key |
MLALRMZPIVORPQ-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=C)C |
Canonical SMILES |
CC(C)OC(=C)C |
Synonyms |
Ether Isopropenyl Isopropyl; 2-(1-Methylethoxy)-1-propene; Isopropenyl Isopropyl Ether; Isopropyl 2-Propenyl Ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


